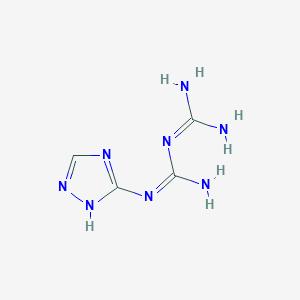
1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is a chemical compound that belongs to the class of guanidines and triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine typically involves the reaction of a triazole derivative with a guanidine precursor. Common synthetic routes may include:
Condensation reactions: Combining triazole derivatives with guanidine compounds under acidic or basic conditions.
Cyclization reactions: Forming the triazole ring in the presence of guanidine precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced guanidine derivatives.
Substitution: Formation of substituted triazole-guanidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or agricultural chemicals.
Wirkmechanismus
The mechanism of action of 1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-3-yl)guanidine
- 1-(Diaminomethylidene)-2-(1H-1,2,3-triazol-5-yl)guanidine
- 1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-4-yl)guanidine
Uniqueness
1-(Diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
46119-11-3 |
|---|---|
Molekularformel |
C4H8N8 |
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-(1H-1,2,4-triazol-5-yl)guanidine |
InChI |
InChI=1S/C4H8N8/c5-2(6)10-3(7)11-4-8-1-9-12-4/h1H,(H7,5,6,7,8,9,10,11,12) |
InChI-Schlüssel |
LPTZMLCROXWAPH-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NNC(=N1)/N=C(/N)\N=C(N)N |
Kanonische SMILES |
C1=NNC(=N1)N=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


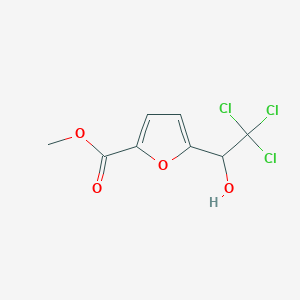
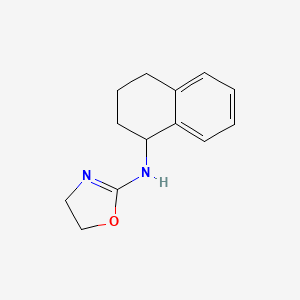
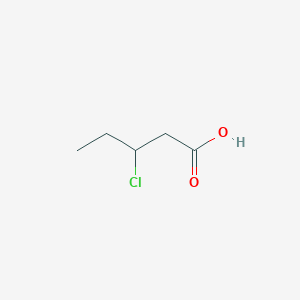
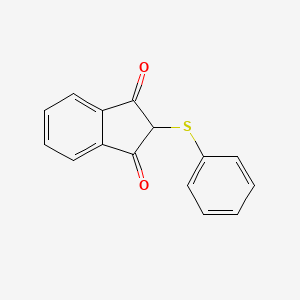
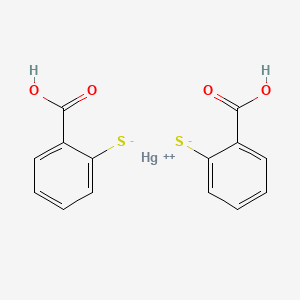
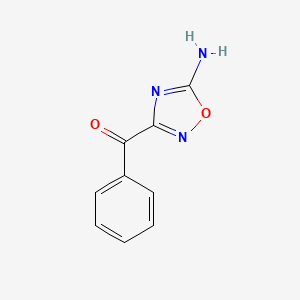
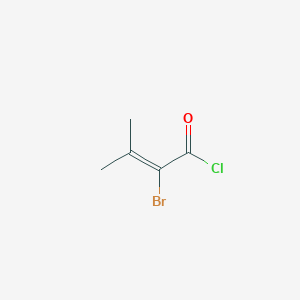
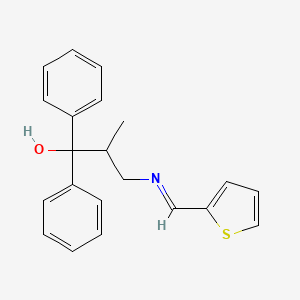
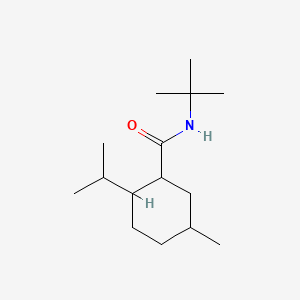
![Benzene, [(2-methyl-2-propenyl)sulfinyl]-](/img/structure/B14672980.png)
![{4-[2-(6-Oxo-3-propylcyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14672985.png)
![Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate](/img/structure/B14672992.png)
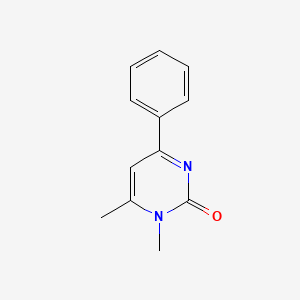
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
